1-(4-fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
1-(4-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzonitrile with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using a suitable reagent such as phosphorus oxychloride to yield the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the substituents.
Substitution: The fluorophenyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole: Similar structure but with a pyrazole ring instead of a triazole ring.
1-(4-Fluorophenyl)-5-phenyl-1H-imidazole: Contains an imidazole ring, differing in the nitrogen arrangement within the ring.
Uniqueness: 1-(4-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
1-(4-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 946778-04-7) is a compound belonging to the class of phenyl-1,2,4-triazoles. This class is recognized for its diverse biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this specific compound is crucial for its potential therapeutic applications.
- Molecular Formula : C₁₅H₁₀FN₃O₂
- Molecular Weight : 283.26 g/mol
- Structure : The compound features a triazole ring with phenyl and fluorophenyl substituents, which may influence its biological interactions.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that various substituted triazoles demonstrate activity against both Gram-positive and Gram-negative bacteria. The specific compound under consideration has been evaluated for its antimicrobial efficacy against a range of pathogens.
Pathogen | Activity | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Active | 15.6 |
Escherichia coli | Active | 31.25 |
Pseudomonas aeruginosa | Moderate | 62.5 |
Candida albicans | Inactive | >125 |
The Minimum Inhibitory Concentration (MIC) values indicate the concentration required to inhibit bacterial growth, demonstrating that the compound is particularly effective against certain bacteria while showing limited activity against fungi .
Anticancer Activity
In vitro studies have highlighted the potential of this triazole derivative as an anticancer agent. The compound has been tested against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer), showing promising results.
Cell Line | IC50 (µM) |
---|---|
HepG-2 | <25 |
MCF-7 | <25 |
PC-3 | >50 |
HCT-116 | >50 |
The IC50 value represents the concentration at which 50% of cancer cells are inhibited, indicating potent anti-proliferative effects against HepG-2 and MCF-7 cell lines .
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that the triazole moiety interacts with specific biological targets within microbial cells and cancerous tissues, potentially disrupting critical cellular processes such as DNA replication and protein synthesis.
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to this compound:
- Antimicrobial Screening : A study evaluated various triazole derivatives against standard pathogenic strains and found that modifications in substituents significantly affected their antibacterial potency .
- Anticancer Evaluation : Another research focused on structural modifications of triazoles and their impact on anticancer activity. It was noted that compounds with specific substitutions exhibited enhanced efficacy against liver and breast cancer cell lines .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-11-6-8-12(9-7-11)19-14(10-4-2-1-3-5-10)17-13(18-19)15(20)21/h1-9H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGRMLSEPYKVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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